molecular formula C8H6F3NO4 B8030631 [5-Nitro-2-(trifluoromethoxy)phenyl]methanol CAS No. 874821-51-9

[5-Nitro-2-(trifluoromethoxy)phenyl]methanol

Cat. No.: B8030631
CAS No.: 874821-51-9
M. Wt: 237.13 g/mol
InChI Key: FQIKSGAPTKHNIT-UHFFFAOYSA-N
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Description

[5-Nitro-2-(trifluoromethoxy)phenyl]methanol is a chemical compound with the molecular formula C8H6F3NO4 and a molecular weight of 237.13 g/mol It is characterized by the presence of a nitro group, a trifluoromethoxy group, and a methanol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Nitro-2-(trifluoromethoxy)phenyl]methanol typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethoxy group. One common method involves the nitration of 2-(trifluoromethoxy)benzaldehyde using a mixture of nitric acid and sulfuric acid to yield the nitro derivative. This is followed by the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[5-Nitro-2-(trifluoromethoxy)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-Nitro-2-(trifluoromethoxy)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [5-Nitro-2-(trifluoromethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    [5-Nitro-2-(trifluoromethoxy)phenyl]amine: Similar structure but with an amino group instead of a methanol group.

    [5-Nitro-2-(trifluoromethoxy)phenyl]carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.

    [5-Nitro-2-(trifluoromethoxy)phenyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

[5-Nitro-2-(trifluoromethoxy)phenyl]methanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

[5-nitro-2-(trifluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4/c9-8(10,11)16-7-2-1-6(12(14)15)3-5(7)4-13/h1-3,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIKSGAPTKHNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259988
Record name 5-Nitro-2-(trifluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874821-51-9
Record name 5-Nitro-2-(trifluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874821-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-(trifluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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